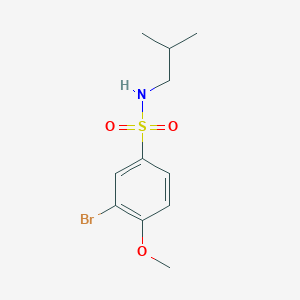

3-bromo-N-isobutyl-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including direct sulfonamidation, halogenation, and substitution reactions that introduce the desired functional groups into the aromatic ring. For compounds similar to 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, typical synthesis methods might involve the aminohalogenation reaction or the reaction of suitable precursors under catalytic conditions that favor the formation of the target molecule. While specific synthesis details for this compound were not directly found, studies on related sulfonamides provide insights into potential synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamides like 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the arrangement of atoms within the molecule, the configuration of its substituents, and intramolecular interactions that influence its chemical behavior and properties. Crystallographic analysis of similar compounds often highlights the supramolecular architecture influenced by hydrogen bonding and π-π interactions, which are critical in determining the compound's solid-state structure and reactivity.

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, including substitution reactions where the halogen atom can be replaced by other nucleophiles, addition reactions at the double bond (if present), and reactions involving the sulfonamide nitrogen, such as amidation or condensation. The bromo and methoxy groups in 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide make it a versatile intermediate for further chemical modifications. These functional groups influence the compound's reactivity towards nucleophilic and electrophilic agents, impacting its utility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, including its melting point, solubility in various solvents, and crystal structure, are determined by its molecular geometry and the nature of its substituents. The presence of a bromo group and a methoxy group can affect the compound's polarity, solubility, and intermolecular interactions, which in turn influence its physical state, stability, and behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 3-bromo-N-isobutyl-4-methoxybenzenesulfonamide, such as its acidity, basicity, reactivity towards different reagents, and stability under various conditions, are influenced by its structural features. The sulfonamide group is typically weakly basic, and its reactivity can be modulated by adjacent substituents. The bromo and methoxy groups also add to the compound's versatility in synthetic applications, enabling a range of transformations that can be utilized in the development of new materials, catalysts, or bioactive molecules.

- Synthesis and crystal structure analysis of sulfonamide derivatives showing potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

- Study on crystal structures of methoxybenzenesulfonamides and their supramolecular architecture (V. Z. Rodrigues et al., 2015).

- Comparative analysis of isostructural sulfonamides with different substituents (T. Gelbrich, T. Threlfall, M. Hursthouse, 2012).

Propriétés

IUPAC Name |

3-bromo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAHNHBUEWBCAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B5649583.png)

![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)

![methyl 4-{[(cyclopropylmethyl)(propyl)amino]methyl}benzoate](/img/structure/B5649597.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(methoxyacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5649605.png)

![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)

![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)

![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)

![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)

![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)

![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)

![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)